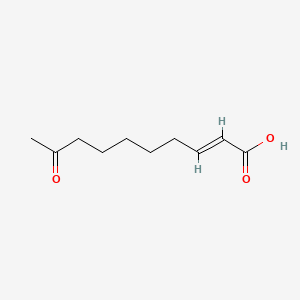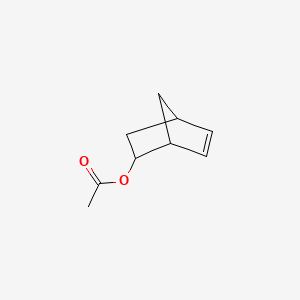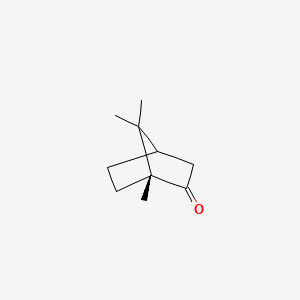
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C9H10Cl2N4O and a molecular weight of 261.11 g/mol
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of chlorinating agents and guanidine derivatives under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for investigating biological pathways and disease mechanisms.
Medicine: The compound has been explored for its medicinal properties, including its potential use as an antiviral or antibacterial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for various applications, including corrosion resistance and surface modification.
作用機序
The compound exerts its effects through specific molecular interactions with target proteins and enzymes. Its mechanism of action involves binding to active sites or allosteric sites, leading to the modulation of biological processes. The exact pathways and molecular targets vary depending on the application and the specific biological system involved.
類似化合物との比較
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide
2,6-Dichloropyridine-4-carboxylic acid
N-(2,6-Dichloropyridin-4-yl)acetamide
Uniqueness: 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide stands out due to its unique combination of chloro-substituted pyridine and the N,N-dimethylcarbamimidoyl group. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
N-[amino(dimethylamino)methylidene]-2,6-dichloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)





